molecular formula C24H16ClF3N2O3 B4329155 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B4329155
M. Wt: 472.8 g/mol
InChI Key: UDJPTKTZBVUNFF-UHFFFAOYSA-N
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Description

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a combination of indole, benzyl, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The chlorobenzyl group is then introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

The acetamide moiety is introduced through an acylation reaction, where the indole derivative is reacted with an acyl chloride or anhydride in the presence of a base such as pyridine. Finally, the trifluoromethoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethoxyphenyl halide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole core may interact with various receptors and enzymes, modulating their activity. The trifluoromethoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide: Similar structure with potential anticancer properties.

    1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: Known for its anti-inflammatory activity.

Uniqueness

2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethoxyphenyl group, which may confer enhanced biological activity and selectivity compared to other similar compounds.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N2O3/c25-16-7-5-15(6-8-16)13-30-14-20(19-3-1-2-4-21(19)30)22(31)23(32)29-17-9-11-18(12-10-17)33-24(26,27)28/h1-12,14H,13H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJPTKTZBVUNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 2
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2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
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2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 4
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2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 5
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2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

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